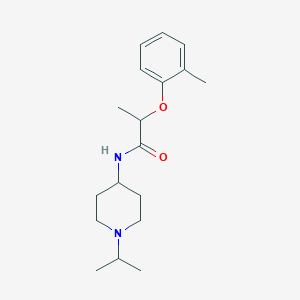
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is a chemical compound that has been extensively studied for its scientific research applications. It is a chiral sulfoxide that has shown promising results in various research fields, including organic synthesis, catalysis, and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is not fully understood. However, it is believed to act as a chiral auxiliary by stabilizing the transition state of the reaction, leading to the formation of chiral products with high enantioselectivity. In catalysis, it acts as a ligand by coordinating with the metal center, enhancing the reactivity and selectivity of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe compound for laboratory experiments. It has also been reported to have low solubility in water, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is its high enantioselectivity in asymmetric synthesis, which can lead to the formation of chiral compounds with high purity. It is also a relatively stable compound, making it easy to handle in laboratory experiments. However, its low solubility in water can limit its use in certain applications, and its high cost may be a limitation for some researchers.
Future Directions
There are several future directions for the research on 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate. One direction is to explore its potential as a chiral auxiliary in other asymmetric reactions. Another direction is to investigate its use as a ligand in other catalytic reactions. Additionally, its potential as a building block in medicinal chemistry should be further explored to identify potential drugs for the treatment of various diseases. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate.
Conclusion:
In conclusion, 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate is a promising compound that has shown potential in various scientific research applications. Its high enantioselectivity in asymmetric synthesis and its use as a ligand in catalysis make it a valuable compound for researchers in these fields. Further research is needed to fully understand its mechanism of action and to explore its potential in other applications.
Synthesis Methods
The synthesis of 2,3-bis(butylsulfinyl)propyl 4-methylbenzoate involves the reaction of 4-methylbenzoyl chloride with 2,3-bis(butylsulfinyl)propyl lithium. The reaction is carried out in anhydrous ether at low temperature, and the product is obtained after purification by column chromatography. The yield of the product is typically around 70-80%, and the purity can be confirmed by NMR and IR spectroscopy.
Scientific Research Applications
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in medicinal chemistry. In asymmetric synthesis, it has been used to synthesize chiral compounds with high enantioselectivity. In catalysis, it has been used as a ligand in palladium-catalyzed cross-coupling reactions. In medicinal chemistry, it has been used to synthesize potential drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
properties
IUPAC Name |
2,3-bis(butylsulfinyl)propyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4S2/c1-4-6-12-24(21)15-18(25(22)13-7-5-2)14-23-19(20)17-10-8-16(3)9-11-17/h8-11,18H,4-7,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNBRTFYPIRIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(=O)C1=CC=C(C=C1)C)S(=O)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(butylsulfinyl)propyl 4-methylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)
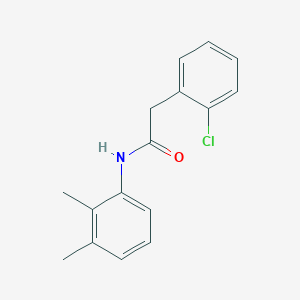
![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)
![4-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5232377.png)
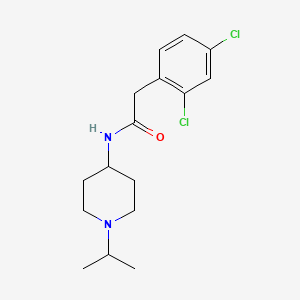
![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-methylbenzoate](/img/structure/B5232386.png)
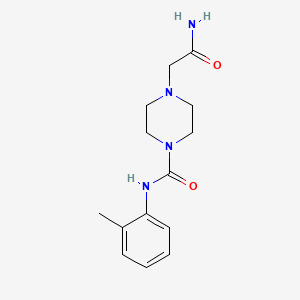
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[(diphenylmethyl)amino]carbonyl}propanamide](/img/structure/B5232400.png)
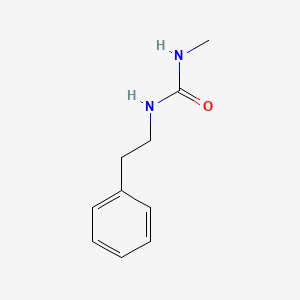
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5232418.png)
![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
